Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine

Catalog No.
S1911973
CAS No.
290827-94-0
M.F
C34H21F26P
M. Wt
954.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluo...

CAS Number

290827-94-0

Product Name

Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine

IUPAC Name

phenyl-bis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphane

Molecular Formula

C34H21F26P

Molecular Weight

954.5 g/mol

InChI

InChI=1S/C34H21F26P/c35-23(36,25(39,40)27(43,44)29(47,48)31(51,52)33(55,56)57)16-14-18-6-10-21(11-7-18)61(20-4-2-1-3-5-20)22-12-8-19(9-13-22)15-17-24(37,38)26(41,42)28(45,46)30(49,50)32(53,54)34(58,59)60/h1-13H,14-17H2

InChI Key

GNCTUKGIBHXUPH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=C(C=C2)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=C(C=C2)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
  • Fluorinated Organic Materials

    The presence of the bulky and highly fluorinated tridecafluorooctyl groups suggests potential applications in the development of novel fluorinated organic materials. These materials possess unique properties such as high thermal and chemical stability, water and oil repellency, and low dielectric constants, making them valuable for various applications in electronics, coatings, and membranes .

  • Organophosphorus Chemistry

    Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine falls under the category of organophosphorus compounds. Research in this field explores the development of new ligands for catalysts or the creation of novel flame retardants with improved efficiency .

  • Material Science Applications

    The combination of a phenyl group and a fluorinated chain can lead to interesting self-assembly properties. Research in material science explores using such molecules to design new materials with specific functionalities, such as self-healing polymers or liquid crystals .

Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine is a complex organophosphorus compound characterized by its unique structure that includes multiple phenyl groups and a tridecafluorooctyl substituent. This compound is notable for its potential applications in various fields due to its unique properties imparted by the fluorinated alkyl chain. The presence of fluorine atoms enhances hydrophobicity and thermal stability, making it suitable for applications in advanced materials and coatings.

The chemical behavior of Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine primarily involves nucleophilic substitution and oxidative reactions. The phosphine moiety can participate in various reactions such as:

  • Nucleophilic Substitution: The phosphorus atom can act as a nucleophile in reactions with electrophiles.
  • Oxidation: This compound can be oxidized to form phosphine oxides or phosphates under appropriate conditions.

These reactions are crucial for modifying the compound for specific applications in materials science and organic synthesis.

The synthesis of Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine typically involves the following steps:

  • Preparation of Tridecafluorooctylphenol: This can be achieved through the fluorination of octanol derivatives.
  • Formation of Phosphine: The reaction of phenylphosphine with tridecafluorooctylphenol under controlled conditions leads to the formation of the desired phosphine compound.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine has several potential applications:

  • Advanced Coatings: Its hydrophobic properties make it suitable for use in water-repellent coatings.
  • Fluorinated Polymers: It can be used as an additive to enhance the performance of fluorinated polymers.
  • Pharmaceuticals: Investigated as a potential scaffold in drug design due to its unique structural features.

Interaction studies involving Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine focus on its reactivity with various substrates and its role in catalysis. Key areas include:

  • Catalytic Activity: Its ability to facilitate chemical transformations in organic synthesis.
  • Complex Formation: Studies on how this compound interacts with metals or other ligands to form coordination complexes.

These interactions are essential for understanding its potential utility in catalysis and materials science.

Phenylbis[4-(3,3,4,...)] can be compared with several similar organophosphorus compounds that share structural features or functional properties:

Compound NameStructureUnique Features
TriphenylphosphineP C6H5)3\text{P C}_6\text{H}_5)_3Commonly used in organic synthesis; less hydrophobic than phenylbis compound.
PhenyldiphenylphosphineP C6H5)2(C6H5)\text{P C}_6\text{H}_5)_2(C_6\text{H}_5)Exhibits good solubility in organic solvents; utilized in catalysis.
DiphenyloxophosphoraneP O C6H5)2\text{P O C}_6\text{H}_5)_2Contains oxygen; used in various organic reactions; less stable than phosphines.

This comparison highlights the uniqueness of Phenylbis[4-(3,...)] due to its fluorinated substituents which impart distinct physical and chemical properties compared to other organophosphorus compounds.

XLogP3

14.8

Wikipedia

Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphane

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2024-04-14

Explore Compound Types